Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate

Description

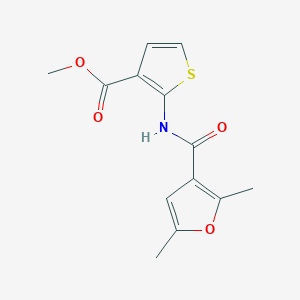

Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 3 and a 2,5-dimethylfuran-3-carboxamido moiety at position 2. This structure combines aromatic thiophene and furan systems, linked via an amide bond, which may confer unique electronic and steric properties. Such compounds are often explored for applications in medicinal chemistry (e.g., kinase inhibition) or materials science due to their π-conjugated systems and hydrogen-bonding capabilities .

Synthetic routes for analogous thiophene derivatives typically involve multi-step reactions, such as cyanoacetylation of amino-thiophene esters followed by functionalization (e.g., alkylation, cyclization) . For example, ethyl 2-amino-thiophene-3-carboxylate derivatives are synthesized via Gewald reactions and further modified to introduce carboxamido groups .

Properties

IUPAC Name |

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-7-6-10(8(2)18-7)11(15)14-12-9(4-5-19-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEKWUPMXJYWDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethyl-3-furoic acid. This step often involves the use of dehydrating agents and catalysts to facilitate the cyclization process.

Amidation Reaction: The carboxylic acid group on the furan ring is then converted to an amide by reacting with an appropriate amine, such as thiophene-3-carboxamide, under conditions that promote amide bond formation. This step may require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiophene rings. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate is studied for its unique electronic properties due to the presence of both furan and thiophene rings. It is used as a building block in the synthesis of more complex molecules and materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The amide and ester functionalities, along with the heterocyclic rings, make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and conductive polymers. Its unique structure allows for the tuning of electronic properties, making it valuable in the production of electronic devices.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in Thiophene-Based Esters and Amides

The target compound shares structural motifs with several reported thiophene derivatives. Key comparisons include:

Key Observations :

- Steric Hindrance: The dimethylfuran moiety may impose greater steric bulk than the cyanoacetamido group in tetrahydrobenzo[b]thiophenes, affecting binding interactions in biological systems .

- Solubility : Unlike thiophene fentanyl hydrochloride, the target compound lacks ionizable groups (e.g., HCl salt), which may limit aqueous solubility .

Reactivity Trends

- Amide Hydrolysis: The furan carboxamido group in the target compound may exhibit slower hydrolysis than cyanoacetamido analogs due to steric protection by methyl groups .

- Ester Saponification : The methyl ester at C-3 is more resistant to hydrolysis than ethyl esters, as seen in tetrahydrobenzo[b]thiophene derivatives .

Biological Activity

Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, a furan derivative, and carboxamide functionalities that contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Notably, compounds with similar structures have shown promising results against several biological targets.

Antiviral Activity

A study focused on furan-carboxamide derivatives demonstrated that modifications in the furan ring significantly influenced antiviral activity against the H5N1 influenza virus. The thiophene derivatives exhibited enhanced potency compared to their furan counterparts. For instance, a related compound showed an EC50 value of 1.338 mM against viral strains, indicating potential for further development in antiviral therapies .

Cytotoxicity

Research on various derivatives indicated that compounds similar to this compound possess cytotoxic effects against human cancer cell lines. For example, certain derivatives exhibited low micromolar IC50 values (1.9 - 4.4 μM), suggesting significant cytostatic properties that warrant further investigation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies have shown that related compounds possess moderate antimicrobial effects against various strains of bacteria and fungi . This aspect is crucial for developing new antimicrobial agents in light of rising antibiotic resistance.

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from related studies:

- Inhibition of Viral Proteins : The binding affinity to viral proteins such as the M2 ion channel has been demonstrated for similar compounds. Molecular docking studies suggest that the furan moiety plays a critical role in binding interactions, which could inhibit viral replication .

- Cytotoxic Mechanisms : Compounds exhibiting cytotoxicity often induce apoptosis or inhibit cell proliferation through various pathways, including interference with DNA synthesis or disruption of cellular signaling pathways .

Case Studies and Research Findings

| Study | Compound | Activity | IC50/EC50 Value | Notes |

|---|---|---|---|---|

| Study 1 | N-(2-((4-cyanobenzyl)thio)-ethyl)-2,5-dimethylthiophene-3-carboxamide | Antiviral | 1.338 mM | Higher potency than furan derivatives |

| Study 2 | Various thiophene derivatives | Cytotoxicity | 1.9 - 4.4 μM | Significant activity against cancer cell lines |

| Study 3 | Furan-thiophene analogs | Antimicrobial | Moderate | Effective against various bacterial strains |

Q & A

Q. What are the established synthetic routes for Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate?

The compound is synthesized via a multi-step process involving:

- Step 1 : Formation of the 2,5-dimethylfuran-3-carboxamide intermediate. This typically involves coupling 2,5-dimethylfuran-3-carboxylic acid with an amine source (e.g., thiophene derivatives) using activating agents like carbodiimides (e.g., DCC) .

- Step 2 : Functionalization of the thiophene ring. Methyl esterification at the 3-position of thiophene is achieved using methanol and a strong acid catalyst (e.g., H₂SO₄) under reflux .

- Step 3 : Coupling the carboxamide group to the thiophene scaffold. Palladium-catalyzed cross-coupling (e.g., Heck reaction) or nucleophilic acyl substitution may be employed, depending on the reactivity of intermediates .

- Purification : Reverse-phase HPLC with gradients (e.g., 30% → 100% methanol in water) is critical for isolating high-purity product .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | DCC, CH₂Cl₂, RT | 60–75 |

| 2 | H₂SO₄, MeOH, reflux | 70–85 |

| 3 | Pd(PPh₃)₄, DMF, 80°C | 50–65 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, the methyl ester group (COOCH₃) appears as a singlet at ~3.8 ppm in 1H NMR, while the thiophene protons show distinct splitting patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for esters and amides) .

- LC-MS/HRMS : Validates molecular weight and purity. Expected [M+H]+ peaks should align with theoretical values (e.g., C₁₄H₁₅NO₄S: 301.08 g/mol) .

- Melting Point Analysis : Used to assess crystallinity and purity (e.g., typical range: 190–220°C) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield in the synthesis?

Yield optimization hinges on:

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ improve cross-coupling efficiency. Lower catalyst loading (1–2 mol%) reduces side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require degassing to prevent oxidation .

- Temperature Control : Reactions at 80–100°C balance kinetic activation with thermal decomposition risks .

- Stoichiometric Ratios : A 1.2:1 molar ratio of acylating agent to thiophene intermediate minimizes unreacted starting material .

Case Study : In analogous syntheses, replacing CH₂Cl₂ with THF increased yields from 50% to 72% due to improved solubility of intermediates .

Q. What strategies address discrepancies in NMR data interpretation?

Contradictions in NMR spectra (e.g., unexpected splitting or missing peaks) can arise from:

- Dynamic Exchange : Amide protons may exhibit broadening due to solvent interactions. Use DMSO-d₆ to stabilize hydrogen bonding .

- Diastereomer Formation : Chiral centers in the furan or thiophene moieties may split signals. 2D NMR (COSY, HSQC) resolves overlapping peaks .

- Impurity Artifacts : Trace solvents (e.g., residual CH₂Cl₂) mimic unexpected signals. Always reference deuterated solvent peaks .

Example : In compound 2 ( ), the cyclohexenyl carbonyl group caused unexpected downfield shifts in 13C NMR, resolved via HSQC correlation .

Q. How does the electronic structure influence reactivity, and how can this be modeled?

The thiophene-furan scaffold exhibits unique electronic properties:

- Electron-Withdrawing Effects : The ester group at the 3-position of thiophene activates the 2-position for nucleophilic substitution, while the dimethylfuran carboxamide modulates electron density .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites. For example, the LUMO of the thiophene ring localizes at C2, favoring electrophilic attacks .

- SAR Studies : Modifying the dimethylfuran group (e.g., replacing methyl with trifluoromethyl) alters bioactivity. In vitro assays show enhanced antibacterial activity with electron-deficient substituents .

Data Insight :

| Substituent | Hammett σ Value | Antibacterial IC₅₀ (µg/mL) |

|---|---|---|

| -CH₃ | -0.17 | 12.5 |

| -CF₃ | +0.54 | 6.2 |

Methodological Notes

- Contradictory Data : Discrepancies in melting points (e.g., 213–216°C vs. 197–199°C in similar compounds) may stem from polymorphism. Use DSC to identify crystalline forms .

- Biological Activity : While direct data for this compound is limited, analogs with 2,5-dimethylfuran groups show promise as antibacterial agents via membrane disruption ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.